molecular formula C12H11N3O2 B8698945 Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B8698945
M. Wt: 229.23 g/mol
InChI Key: PNDKIQDDOJDYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193236B2

Procedure details

(6-Cyano-imidazo[1,2-a]pyridin-3-yl)-acetic acid ethyl ester (1.80 g, 7.46 mmol) is dissolved in a mixture of water (5.0 ml), pyridine (10 ml) and glacial acetic acid (5.0 ml). Sodium hypophosphite monohydrate (6.03 g, 56.4 mmol, 8 equiv) and Raney nickel (approx. 1.2 g) are added at room temperature. The reaction mixture is heated to 75° C. for 1 h, cooled to room temperature and filtered through Celite. The filtrate is extracted three times with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification of the residue via flash chromatography (cylcohexane/EtOAc 1:1, +0.1% NEt3) affords the title compound (770 mg, 42%). 1H NMR (400 MHz, CDCl3): δ=10.01 (s, 1H), 8.69 (s, 1H), 7.73 (s, 1H), 7.72 (s, 1H), 7.69 (s, 1H), 4.23 (q, J=7.1 Hz, 2H), 4.04 (s, 2H), 1.30 (t, J=7.4 Hz, 3H). MS (ES+): 233 (M+H)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]1[N:10]2[CH:11]=[C:12]([C:15]#N)[CH:13]=[CH:14][C:9]2=[N:8][CH:7]=1)[CH3:2].O.[PH2]([O-])=[O:20].[Na+]>O.N1C=CC=CC=1.C(O)(=O)C.[Ni]>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]1[N:10]2[CH:11]=[C:12]([CH:15]=[O:20])[CH:13]=[CH:14][C:9]2=[N:8][CH:7]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)OC(CC1=CN=C2N1C=C(C=C2)C#N)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.03 g
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via flash chromatography (cylcohexane/EtOAc 1:1, +0.1% NEt3)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CN=C2N1C=C(C=C2)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.